

A Technical Guide to the Basic Chemical Reactions of Cobalt Formate

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Compound of Interest

Compound Name: Cobalt formate

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Abstract

Cobalt(II) formate, $\text{Co}(\text{HCOO})_2$, is a versatile inorganic compound that typically exists as a red crystalline dihydrate, $\text{Co}(\text{HCOO})_2 \cdot 2\text{H}_2\text{O}$.^{[1][2]} Its unique chemical properties make it a compound of significant interest in catalysis, materials science, and as a precursor for synthesizing cobalt-based materials. This technical guide provides an in-depth overview of the core chemical reactions of **cobalt formate**, including its synthesis, thermal decomposition, and its role in modern electrocatalysis. Detailed experimental protocols, quantitative data, and process diagrams are presented to serve as a comprehensive resource for scientific professionals.

Physical and Chemical Properties

Cobalt formate is a red crystalline solid that is soluble in water but insoluble in alcohol.^[1] The dihydrate is the most common form, which loses its water of crystallization upon heating.^[3] Its solutions are known to be weakly basic.

Table 1: Quantitative Properties of Cobalt(II) Formate

Property	Value	Conditions
Molar Mass	148.97 g/mol (anhydrous) [1]	-
	185.01 g/mol (dihydrate) [2] [4]	-
Appearance	Red crystalline solid [1]	Standard Temperature and Pressure
Density	2.13 g/cm ³ [1]	20 °C
Solubility in Water	5.03 g/100 mL [1]	20 °C
Decomposition Temp.	175 °C [1]	-

Synthesis of Cobalt(II) Formate Dihydrate

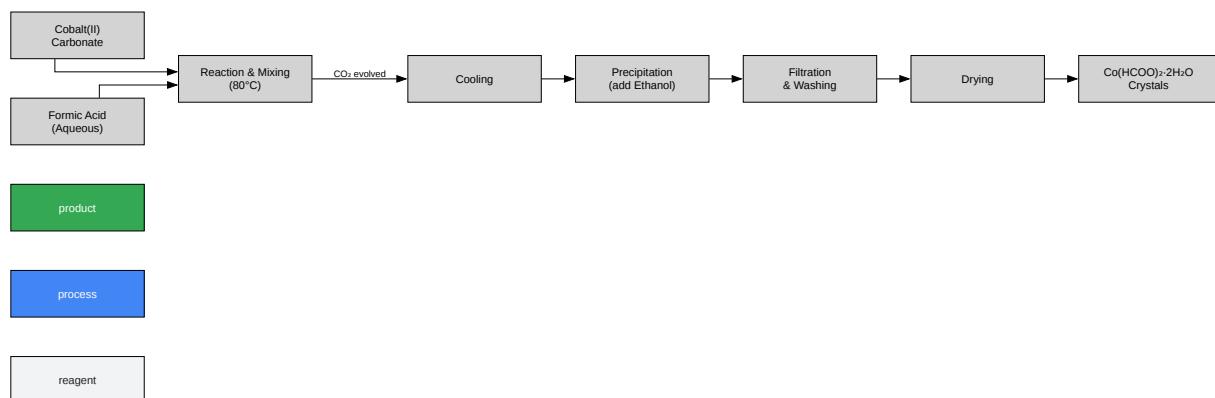
The most straightforward synthesis of cobalt(II) formate dihydrate involves the reaction of a cobalt(II) salt, typically cobalt(II) carbonate, with formic acid. This acid-base neutralization reaction is efficient and yields the dihydrate product upon precipitation.

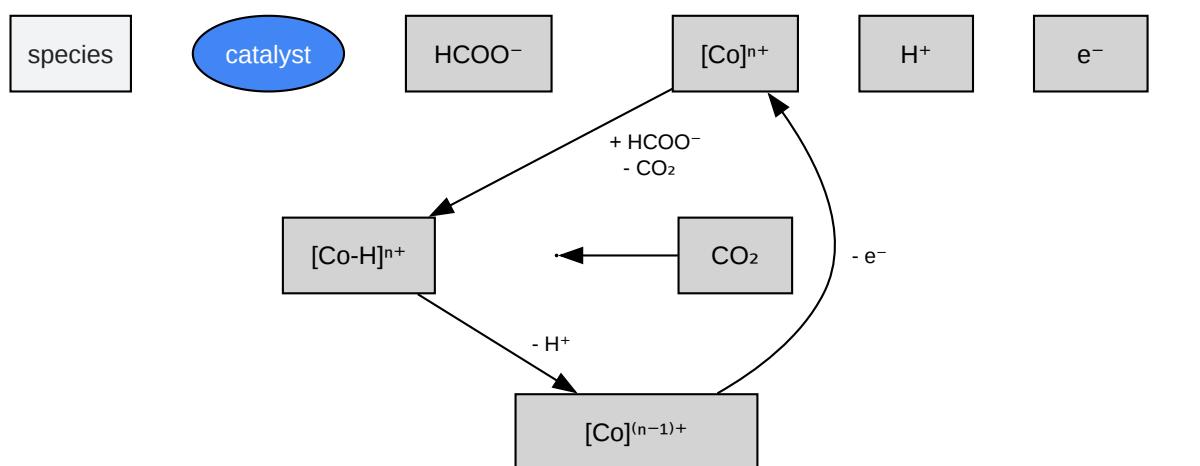
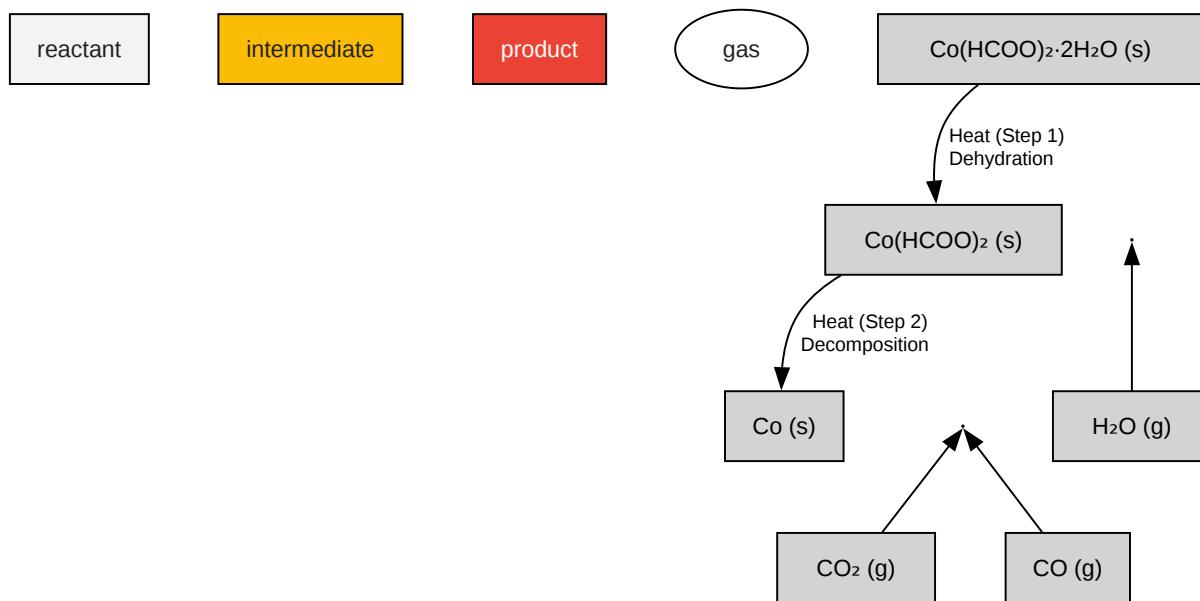
Experimental Protocol: Synthesis via Neutralization

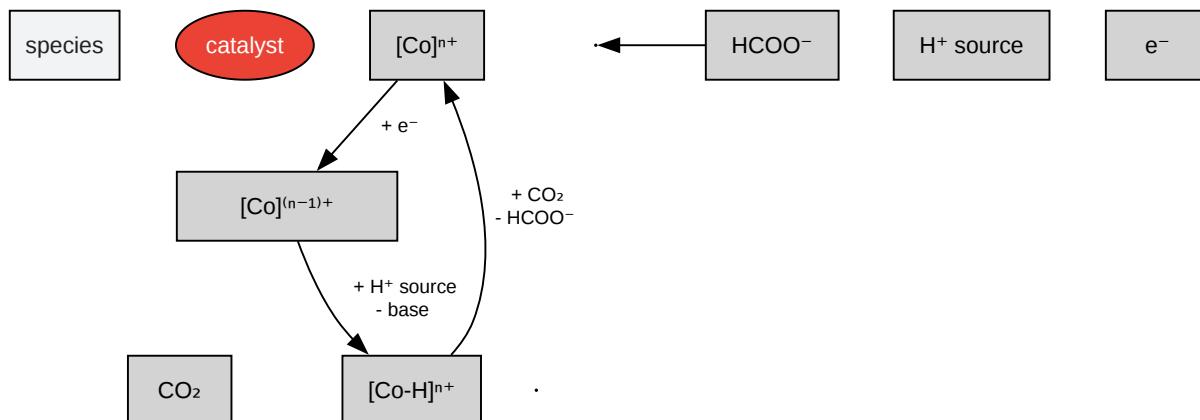
- Reagents and Equipment:
 - Cobalt(II) carbonate (CoCO₃)
 - Formic acid (HCOOH), ~85% aqueous solution
 - Deionized water
 - Ethanol
 - Magnetic stirrer with heating plate, beakers, filtration apparatus (e.g., Büchner funnel)
- Procedure: a. In a well-ventilated fume hood, prepare a dilute aqueous solution of formic acid. b. Slowly add stoichiometric amounts of cobalt(II) carbonate powder to the formic acid solution while stirring continuously. Effervescence (release of CO₂) will be observed. c. Continue stirring and gently heat the solution to approximately 80 °C for 10-15 minutes to ensure the reaction goes to completion.[\[5\]](#) d. Once the reaction is complete, allow the

pink/red solution to cool to room temperature. e. Induce precipitation of cobalt(II) formate dihydrate by slowly adding ethanol to the solution while stirring.[5] f. Collect the resulting red crystalline precipitate by vacuum filtration. g. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting material. h. Dry the product in a desiccator or a vacuum oven at a low temperature (< 50 °C) to obtain pure cobalt(II) formate dihydrate.

Synthesis Workflow Diagram







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